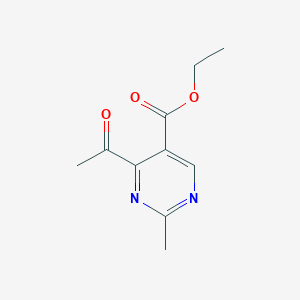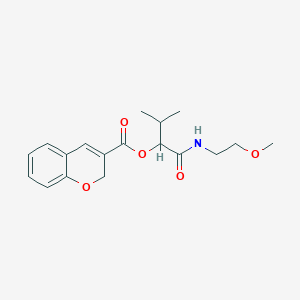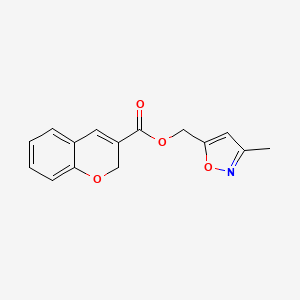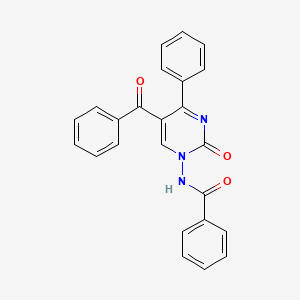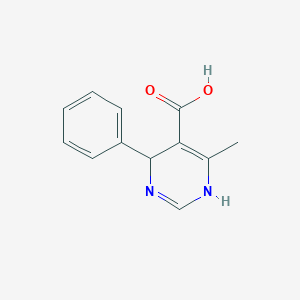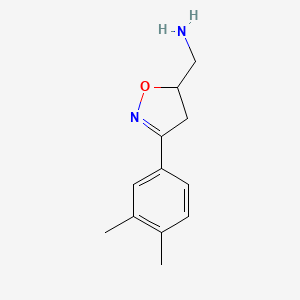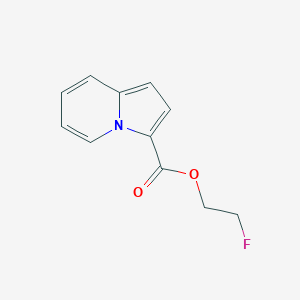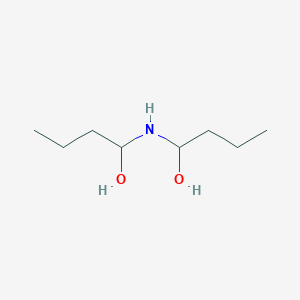
9H-Purin-6-amine, 2-chloro-N-(4-(1-methylethoxy)phenyl)-9-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-2-chloro-N-(4-isopropoxyphenyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that are widely found in nature, particularly in nucleic acids. This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-2-chloro-N-(4-isopropoxyphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. The starting materials often include purine derivatives, benzyl halides, and isopropoxyphenyl compounds. The key steps in the synthesis may include:
Nucleophilic substitution: Introduction of the benzyl group through a nucleophilic substitution reaction.
Halogenation: Chlorination of the purine ring.
Amidation: Formation of the amine linkage with the isopropoxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or isopropoxyphenyl groups.
Reduction: Reduction reactions could target the chlorinated purine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorinated site or the amine group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol derivatives, while substitution could produce various substituted purines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying purine metabolism or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, particularly in targeting purine-related pathways.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, purine derivatives can interact with enzymes, receptors, or nucleic acids. The molecular targets might include:
Enzymes: Inhibition or activation of purine-metabolizing enzymes.
Receptors: Binding to purinergic receptors.
Pathways: Modulation of signaling pathways involving purines.
Comparación Con Compuestos Similares
Similar Compounds
9-Benzyl-2-chloro-9H-purin-6-amine: Lacks the isopropoxyphenyl group.
2-Chloro-N-(4-isopropoxyphenyl)-9H-purin-6-amine: Lacks the benzyl group.
9-Benzyl-9H-purin-6-amine: Lacks both the chloro and isopropoxyphenyl groups.
Uniqueness
The unique combination of functional groups in 9-Benzyl-2-chloro-N-(4-isopropoxyphenyl)-9H-purin-6-amine may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds. This uniqueness could be leveraged in designing targeted therapies or specialized industrial applications.
Propiedades
Número CAS |
125802-47-3 |
|---|---|
Fórmula molecular |
C21H20ClN5O |
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
9-benzyl-2-chloro-N-(4-propan-2-yloxyphenyl)purin-6-amine |
InChI |
InChI=1S/C21H20ClN5O/c1-14(2)28-17-10-8-16(9-11-17)24-19-18-20(26-21(22)25-19)27(13-23-18)12-15-6-4-3-5-7-15/h3-11,13-14H,12H2,1-2H3,(H,24,25,26) |
Clave InChI |
OVWFBOCGLDRWJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


